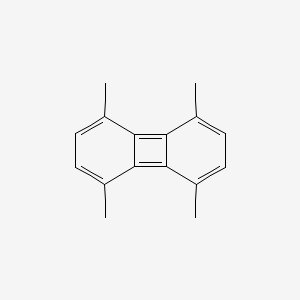

1,4,5,8-Tetramethylbiphenylene

Description

Structure

3D Structure

Properties

CAS No. |

63548-78-7 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1,4,5,8-tetramethylbiphenylene |

InChI |

InChI=1S/C16H16/c1-9-5-6-10(2)14-13(9)15-11(3)7-8-12(4)16(14)15/h5-8H,1-4H3 |

InChI Key |

SFBSYFAUEFHVOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=C3C(=CC=C(C3=C12)C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4,5,8 Tetramethylbiphenylene and Analogous Systems

Fundamental Strategies for Tetraphenylene (B3251814) Core Construction

The construction of the tetraphenylene framework can be broadly categorized into several key strategies, including dimerization of biphenylene (B1199973) precursors and various cycloaddition reactions. oup.comresearchgate.netresearchgate.net These methods provide access to the core structure and its substituted analogs.

Dimerization and Oligomerization Protocols

The dimerization of biphenylene and its derivatives represents a direct approach to the tetraphenylene skeleton. This can be achieved through thermal methods or, more commonly, with the assistance of transition metal catalysts.

Pyrolysis, or the thermal decomposition of organic compounds, offers a classical method for the synthesis of tetraphenylene from biphenylene. researchgate.net Flash vacuum pyrolysis (FVP) of biphenylene at high temperatures can induce dimerization to form tetraphenylene. rsc.orgwikipedia.org For instance, the FVP of angular researchgate.netphenylene at 900 °C has been shown to produce the "biphenylene dimer," cycloocta[1,2,3,4-def;5,6,7,8-d′e′f′]bisbiphenylene, as an intermediate on the route to coronene. rsc.orgrsc.org While historically significant, pyrolytic methods often require harsh conditions and can lead to a mixture of products, which has led to the development of more selective catalytic approaches. beilstein-journals.org

Transition metal catalysis provides a more controlled and efficient route to tetraphenylene and its derivatives through the dimerization of biphenylenes. nih.govrsc.org Various transition metals, including nickel, platinum, and palladium, can catalyze this transformation via the cleavage of a C-C bond in the strained four-membered ring of biphenylene. nih.govclasit.orgacs.org

Platinum and Palladium Catalysis: Platinum complexes, such as Pt(PEt₃)₃, have been shown to react with biphenylene to afford a C-C bond cleavage adduct. clasit.org Further heating of this intermediate in the presence of additional biphenylene leads to the formation of tetraphenylene. clasit.org A detailed mechanistic study has identified the key intermediates in the catalytic cycle, where the relative concentrations of biphenylene and the phosphine (B1218219) ligand determine the reaction rate. clasit.org Palladium-catalyzed annulative dimerization of 2-halobiphenyls also provides a route to tetraphenylene derivatives. rsc.org

Rhodium Catalysis: Rhodium complexes have also been explored for the dimerization of biphenylenes. While some rhodium complexes were found to be less efficient catalysts than cobalt for this transformation, they can participate in related cycloaddition reactions to build the tetraphenylene framework. clasit.orgacs.org For example, rhodium-catalyzed [2+2+2] cycloadditions of triynes are a powerful method for constructing substituted tetraphenylenes. rsc.orgacs.org

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pt(PEt₃)₃ | Biphenylene | Tetraphenylene | Catalytic | clasit.org |

| Pd(OAc)₂ / NaHCO₃ | 2-Iodo-4,4′-dinitrobiphenyl | 2,7,11,16-Tetranitrotetraphenylene | 26-28% | rsc.org |

| Rh(I) / (R)-H₈-BINAP | Teraryl diynes + DMAD | Chiral substituted tetraphenylenes | up to 41% | acs.org |

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Tetraphenylenes.

Pyrolytic Approaches for Biphenylene Dimerization

Cycloaddition Reactions in Polycyclic Aromatic Synthesis

Cycloaddition reactions are among the most versatile and powerful tools for the construction of complex polycyclic aromatic systems, including the tetraphenylene core. researchgate.netmdpi.comrsc.orgau.dk These reactions allow for the convergent and often stereoselective synthesis of intricate molecular architectures.

The Diels-Alder, or [4+2] cycloaddition, reaction is a cornerstone of polycyclic aromatic hydrocarbon synthesis. oup.comrsc.orgmdpi.com A well-established protocol for synthesizing the tetraphenylene core involves the Diels-Alder reaction of a strained diyne, such as 1,2,5,6-dibenzocycloocta-3,7-diyne, with a diene like furan. oup.com The resulting endoxide adduct can then undergo deoxygenation, typically using a low-valent titanium reagent, to yield the aromatic tetraphenylene core. oup.com This "cycloaddition-deoxygenation" strategy has been successfully employed to synthesize a variety of substituted and benzo-fused tetraphenylenes. oup.comrsc.orgnih.gov

| Dienophile | Diene | Product | Yield (%) | Reference |

| 1,2,5,6-Dibenzocycloocta-3,7-diyne | Furan | Tetraphenylene | 50% | oup.com |

| 1,2,5,6-Dibenzocycloocta-3,7-diyne | 1,2,3,4-Tetraphenylcyclopenta-1,3-dienone | Octaphenyltetraphenylene | 95% | oup.com |

Table 2: Diels-Alder Approach to Tetraphenylene Synthesis.

A sophisticated strategy for constructing chiral tetraphenylene derivatives involves the rhodium-catalyzed consecutive inter- and intramolecular [2+2+2] cycloadditions of two triyne molecules. oup.comacs.orgacs.org This method allows for the enantioselective synthesis of tetraphenylenes with high optical purity. oup.com The reaction proceeds through a cascade of cycloadditions, where the careful design of the triyne precursors directs the formation of the desired tetraphenylene skeleton. This approach has proven to be a powerful tool for accessing substituted and functionally diverse tetraphenylene derivatives. oup.com

Diels-Alder Cycloaddition and Subsequent Deoxygenation Pathways

Oxidative Coupling and Fusion Methodologies

Oxidative coupling and fusion reactions are powerful strategies for the construction of complex polycyclic aromatic hydrocarbons, including methylated biphenylenes and tetraphenylenes. These methods involve the formation of carbon-carbon bonds through the oxidation of precursor molecules.

Oxidative Coupling Reactions of Dilithiobiphenyl Derivatives

A key strategy for synthesizing tetraphenylene frameworks involves the oxidative coupling of dilithiobiphenyl derivatives. oup.comoup.com This method typically begins with the in situ formation of a 2,2'-dilithiobiphenyl species from a corresponding dihalobiphenyl, often a dibromobiphenyl, through reaction with an organolithium reagent like n-butyllithium at low temperatures. beilstein-journals.org The resulting dilithio intermediate is then subjected to oxidative coupling, frequently mediated by transition metal salts, to yield the desired tetraphenylene structure. nih.gov

For instance, the homocoupling of dilithio substrates catalyzed by copper has been effectively used to create substituted tetraphenylene scaffolds. nih.gov This approach is versatile, allowing for the synthesis of various functionalized tetraphenylenes. beilstein-journals.org Research by Wong and coworkers demonstrated the synthesis of 1,4,5,8,9,12,13,16-octamethoxytetraphenylene through a homo-coupling reaction. oup.com This highlights the utility of oxidative coupling in preparing functionalized tetraphenylene derivatives.

The general synthetic pathway can be summarized as follows:

Lithiation: A dihalobiphenyl is reacted with an organolithium reagent to form a dilithiobiphenyl.

Coupling: The dilithio derivative undergoes oxidative coupling, often with the aid of a transition metal catalyst, to form the tetraphenylene.

This methodology has been instrumental in the synthesis of various tetraphenylene derivatives, showcasing its importance in the field of polycyclic aromatic hydrocarbon chemistry. oup.comnih.gov

Fold-in Oxidative Fusion Techniques

"Fold-in" oxidative fusion is an innovative technique for creating complex, planar polycyclic systems. oup.com This method relies on the intramolecular oxidative coupling of a specifically designed precursor, often a necklace-like heteroaromatic molecule. researchgate.net The precursor is engineered to "fold in" on itself during the reaction, leading to the formation of a circulene or helicene structure. researchgate.netresearchgate.net

A notable example is the synthesis of tetrabenzotetraaza google.comcirculene, which was achieved in a high yield of 96% through a 'fold-in' oxidative fusion reaction of a 1,2-phenylene-bridged cyclic tetrapyrrole. oup.com This reaction was facilitated by the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and scandium(III) triflate (Sc(OTf)3). researchgate.net X-ray diffraction analysis confirmed the planar, square structure of the product. oup.com

The design of the precursor molecule is critical for the success of this method, as it dictates the final architecture of the polycyclic compound. researchgate.net This technique has proven to be a powerful tool for accessing heteroatom-embedded circulenes and helicenes. researchgate.netresearchgate.net

Scholl Reaction Applications

The Scholl reaction is a classic method for forming aryl-aryl bonds via intramolecular or intermolecular dehydrogenative coupling, typically promoted by a Lewis acid and a protic acid. wikipedia.orgnih.gov This reaction has been applied to the synthesis of various polycyclic aromatic hydrocarbons, including tetraphenylene derivatives. oup.comnih.gov

In the context of methylated biphenylenes and tetraphenylenes, the Scholl reaction can be used to cyclize precursor molecules and form the desired ring systems. For example, saddle-shaped tetrabenzo google.comcirculenes have been synthesized from cyclic octaphenylene (B1236798) precursors using the Scholl reaction. oup.com Another study reported the synthesis of a tetraphenylene derivative from a precursor prepared by a palladium-catalyzed double Suzuki cross-coupling reaction. The subsequent Scholl reaction, using FeCl3 in CH2Cl2, yielded the desired product. oup.com

The choice of reagents and reaction conditions is crucial for the success of the Scholl reaction, as it can be prone to side reactions and low yields. wikipedia.org Common reagents include iron(III) chloride, aluminum(III) chloride, and copper(II) triflate. oup.comnih.govrsc.org Despite its challenges, the Scholl reaction remains a valuable tool for the synthesis of complex nanographenes and other polycyclic aromatic systems due to its ability to form multiple C-C bonds in a single step. nih.gov

Tetrameric Condensation Strategies

Tetrameric condensation represents another significant pathway for the synthesis of tetraphenylene and its derivatives. oup.com This approach involves the self-condensation of four monomeric units to construct the central eight-membered ring of the tetraphenylene core.

One notable example of this strategy is the synthesis of azatrioxa google.comcirculenes. This was achieved by the condensation of 3,6-dihydroxycarbazoles or through a cross-condensation of these carbazoles with benzoquinones. oup.com These reactions demonstrate the potential of tetrameric condensation to create complex, heteroatom-containing circulene structures. Computational studies have predicted a significant antiaromatic character for these google.comcirculenes. oup.com

While not as broadly applied as other methods, tetrameric condensation offers a unique and powerful route to specific tetraphenylene-based architectures, particularly those incorporating heteroatoms within the polycyclic framework.

Regioselective Synthesis and Functionalization of Methylated Biphenylenes and Tetraphenylenes

The ability to control the placement of functional groups, particularly methyl groups, on biphenylene and tetraphenylene skeletons is crucial for tuning their electronic and physical properties. Regioselective synthesis and functionalization methods are therefore of paramount importance.

Grignard Reagent-Mediated Coupling Reactions for Biphenyl (B1667301) Formation

Grignard reagents are highly versatile nucleophiles in organic synthesis and play a crucial role in the formation of biphenyl structures, which are key precursors to biphenylenes and tetraphenylenes. rsc.org Grignard reagent-mediated coupling reactions offer a pathway for the regioselective synthesis of substituted biphenyls.

A common approach involves the coupling of a Grignard reagent, such as phenylmagnesium bromide, with an aryl halide. quora.comlibretexts.org The reaction can be catalyzed by various transition metals, with nickel and palladium complexes being particularly effective. rsc.org For instance, the Kumada cross-coupling reaction, which utilizes a nickel or palladium catalyst, can be employed to synthesize substituted biphenyls from a Grignard reagent and an aryl halide. rsc.org

A specific patent describes a method for preparing tetramethyl biphenyl by reacting a dimethylbenzene magnesium halide (a Grignard reagent) with a xylene halide in the presence of an organic nickel catalyst. google.com Another patent details the preparation of a Grignard reagent from halo-o-xylene and magnesium, which is then used in a coupling reaction catalyzed by a manganese compound to yield tetramethyl biphenyl. google.com

The formation of biphenyl as a side product is often observed in Grignard reactions, especially at higher temperatures and concentrations of the aryl halide. libretexts.org This occurs through a coupling reaction between the Grignard reagent and unreacted aryl halide. libretexts.org

Interactive Data Table: Grignard Reagent-Mediated Biphenyl Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-chloro-o-xylene | Dimethylbenzene magnesium halide | Organic Nickel Catalyst | Tetramethyl biphenyl | 73.3 | google.com |

| Chloromethylbenzene | (Methoxyphenyl)magnesium bromide | Ni complex/THF | 4'-methoxy-2-methyl-biphenyl | 87 | rsc.org |

| Chloromethylbenzene | (Methoxyphenyl)magnesium bromide | Pd catalyst | 4'-methoxy-2-methyl-biphenyl | 94 | rsc.org |

| Halo-o-xylene | Grignard reagent from halo-o-xylene | Manganese compound | Tetramethyl biphenyl | - | google.com |

| Phenylmagnesium bromide | Bromobenzene | Heat | Biphenyl | Side Product | libretexts.org |

This regioselective control over the formation of the biphenyl backbone is a critical step in the synthesis of precisely substituted methylated biphenylenes and tetraphenylenes.

Catalytic Coupling Reactions Utilizing Nickel(0) and Manganese Catalysts for Biphenyl Intermediates

The synthesis of substituted biphenyls serves as a crucial step in the construction of more complex molecular architectures like tetraphenylenes. Transition metal catalysis, particularly employing nickel and manganese, offers efficient routes for the formation of these critical biphenyl intermediates.

Nickel(0)-Catalyzed Cross-Coupling:

A dominant industrial method for synthesizing biphenyl intermediates, such as 3,3',4,4'-tetramethylbiphenyl, involves nickel-catalyzed cross-coupling reactions. This process typically utilizes halogenated ortho-xylene derivatives. The synthesis is a two-step procedure that begins with the formation of a Grignard reagent from a halo-o-xylene, such as 4-bromo-o-xylene. In this first step, magnesium powder and a catalytic amount of iodine are used to initiate the reaction in an ether solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures (70–80°C), yielding a reactive organomagnesium intermediate.

The subsequent and key step is the cross-coupling of this Grignard reagent with another halo-o-xylene, for instance, 4-chloro-o-xylene. This reaction is facilitated by a nickel catalyst, such as nickel acetylacetonate, at higher temperatures (110–120°C). The nickel catalyst enables the formation of the carbon-carbon bond between the two aromatic rings, producing the desired tetramethylbiphenyl. This method is advantageous due to its use of relatively mild reaction conditions and its scalability for industrial production. However, it requires stringent inert conditions as the Grignard reagent is sensitive to oxygen, and the cost of the nickel catalyst can be a limitation.

| Parameter | Condition | Purpose |

|---|---|---|

| Grignard Formation Temp. | 70–80°C | To initiate and sustain the formation of the organomagnesium intermediate. |

| Coupling Reaction Temp. | 110–120°C | To facilitate the nickel-catalyzed C-C bond formation. |

| Catalyst | Nickel Acetylacetonate | To catalyze the cross-coupling reaction. |

| Solvent | Tetrahydrofuran (THF) | Serves as the solvent for both Grignard formation and coupling. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent degradation of the oxygen-sensitive Grignard reagent. |

Manganese-Catalyzed Homo-Coupling:

Manganese-catalyzed reactions have emerged as a cost-effective and environmentally friendlier alternative for synthesizing symmetrical biaryls. researchgate.netsioc-journal.cn The homo-coupling of aryl Grignard reagents, such as aryl magnesium chlorides, can be successfully achieved using manganese(II) chloride (MnCl₂) as the catalyst. researchgate.net This procedure efficiently converts a variety of aryl magnesium chlorides into the corresponding symmetrical biphenyls. The reaction is typically performed in the presence of a stoichiometric amount of an oxidant like 1,2-dichloroethane. researchgate.net The use of aryl chlorides as precursors is particularly advantageous as they are often cheaper and more readily available than the corresponding bromides and iodides. researchgate.net This methodology tolerates a range of functional groups and represents a valuable tool in the synthesis of biphenyl building blocks. unl.pt

Multi-step Organic Synthesis for Advanced Tetraphenylene Derivatives

The synthesis of complex, functionalized tetraphenylene derivatives often requires sophisticated multi-step strategies. These methods allow for the precise installation of substituents, leading to molecules with tailored electronic and structural properties.

Synthesis of 1,4,5,16-Tetrahydroxytetraphenylene:

The synthesis of 1,4,5,16-tetrahydroxytetraphenylene has been achieved through a strategy involving a stepwise Diels-Alder reaction. oup.com This approach utilizes a precursor such as 1,10-dimethoxydibenzo[a,e]cyclooctene. The core of the synthesis involves a cycloaddition reaction followed by a reductive cleavage to construct the necessary benzene (B151609) rings of the tetraphenylene framework. oup.com An additional oxidation and reduction sequence is then employed to introduce the hydroxyl groups onto the tetraphenylene skeleton, yielding the final product. oup.com

Synthesis of 1,4,5,8,9,12,13,16-Octamethoxytetraphenylene:

A notable example of a multi-step synthesis is that of 1,4,5,8,9,12,13,16-octamethoxytetraphenylene, which was accomplished in five steps starting from 3,6-dimethoxy-2-nitroaniline. acs.orgacs.orgfigshare.comnih.gov A key step in this sequence is the formation of the biphenyl intermediate, 2,2'-diiodo-3,3',6,6'-tetramethoxybiphenyl. This is achieved through an Ullmann reaction followed by a Sandmeyer reaction. acs.org

The crucial final step involves the conversion of this diiodo-biphenyl intermediate into the target octamethoxytetraphenylene. This transformation is highly dependent on the reaction conditions, particularly the solvent. acs.orgacs.org Treatment of the diiodo intermediate with n-butyllithium (n-BuLi) in diethyl ether leads to the desired octamethoxytetraphenylene as the major product. In contrast, using tetrahydrofuran (THF) as the solvent predominantly yields 1,4,5,8-tetramethoxybiphenylene instead. acs.orgacs.org The resulting 1,4,5,8,9,12,13,16-octamethoxytetraphenylene can be further modified; for example, deprotection of the methoxy (B1213986) groups with boron tribromide affords the corresponding 1,4,5,8,9,12,13,16-octahydroxytetraphenylene in quantitative yield. acs.orgacs.org

| Reagent | Solvent | Temperature | Major Product |

|---|---|---|---|

| n-BuLi | Diethyl ether | 0 °C | 1,4,5,8,9,12,13,16-Octamethoxytetraphenylene |

| n-BuLi | Tetrahydrofuran (THF) | - | 1,4,5,8-Tetramethoxybiphenylene |

Methodological Challenges and Yield Optimization for Substituted Tetraphenylenes

The synthesis of substituted tetraphenylenes is fraught with challenges that can limit yields and accessibility. A primary difficulty lies in the fact that many traditional methods rely on starting materials that require pre-functionalization, which can involve lengthy and arduous synthetic sequences. rsc.org Furthermore, while the pyrolysis of biphenylene has historically provided the highest yield for the parent, unsubstituted tetraphenylene, the synthesis of substituted derivatives via similar methods often results in extremely low yields. oup.com

Key challenges include:

Low Yields: The introduction of substituents can sterically or electronically disfavor the key bond-forming reactions, leading to significantly reduced yields. oup.comlabxing.com

Regioselectivity: When coupling unsymmetrical biphenyl intermediates, mixtures of regioisomers are often formed, which can be difficult to separate. For instance, the coupling of 2-iodo-4'-methoxy-1,1'-biphenyl (B12561758) produced a 1:1 mixture of regioisomeric tetraphenylenes that were inseparable by standard chromatography. researchgate.net

Harsh Reaction Conditions: Some methods, like the Scholl reaction, require harsh conditions that are not compatible with many functional groups, limiting the diversity of accessible derivatives. rsc.org

To address these challenges, significant research has focused on yield optimization and the development of more efficient synthetic strategies. One promising avenue is the use of palladium-catalyzed C-H activation and direct arylation reactions. labxing.comresearchgate.net This approach circumvents the need for pre-functionalized organometallic reagents. For example, a method for synthesizing tetraphenylenes from 2-iodobiphenyls via Pd-catalyzed C-H activation has been developed. labxing.com The optimization of this reaction showed that the choice of catalyst, additive (e.g., Ag₂CO₃), and solvent is critical for maximizing the yield. labxing.com This strategy represents a more atom-economical and efficient route, allowing for the synthesis of a range of substituted tetraphenylenes with improved yields and on a practical scale. labxing.comresearchgate.net Late-stage functionalization has also emerged as a powerful strategy to diversify complex tetraphenylene scaffolds, avoiding the de novo synthesis of each new derivative. rsc.orgresearchgate.net

| Catalyst | Additive (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (10 mol%) | AgOAc (1.0) | TFA | 100 | - | 44 |

| Pd(OAc)₂ (10 mol%) | Ag₂CO₃ (0.5) | TFA | 100 | - | 53 |

| Pd(OAc)₂ (15 mol%) | Ag₂CO₃ (0.5) | TFA (2.5 mL) | 100 | - | 70 |

| Pd(OAc)₂ (15 mol%) | Ag₂CO₃ (0.5) | TFA (2.5 mL) | 100 | 10 min | 70 |

| None | Ag₂CO₃ (0.5) | TFA | 100 | - | 0 |

Reaction Mechanisms and Advanced Reactivity Studies of 1,4,5,8 Tetramethylbiphenylene

Electron Transfer Pathways and Radical Ion Chemistry

Electron transfer (ET) processes are fundamental to the reactivity of many aromatic systems. In the case of 1,4,5,8-tetramethylbiphenylene, the transfer of an electron generates a radical cation, a highly reactive intermediate that is central to its oxidation chemistry.

Generation and Stability of Radical Cations (e.g., this compound radical cation)

The this compound radical cation can be generated through chemical oxidation. ucl.ac.uk One effective method involves the use of thallium(III) trifluoroacetate (B77799) in trifluoroacetic acid at low temperatures (260 K). ucl.ac.uk The resulting radical cation is stable enough to be observed and characterized by electron spin resonance (EPR) spectroscopy. ucl.ac.uk The EPR spectrum of the this compound radical cation displays a characteristic 1:4:6:4:1 quintet pattern. ucl.ac.uk This pattern arises from the hyperfine coupling of the unpaired electron with the four equivalent protons on the biphenylene (B1199973) core. ucl.ac.uk Any coupling from the twelve protons of the four methyl groups is not resolved and is lost within the line width of the spectrum. The stability of such radical cations is often enhanced by polyalkylation, which provides steric protection against decay and lowers the ionization potential of the parent molecule. ucl.ac.uk

| Species | Generation Method | EPR Spectrum Characteristics | Hyperfine Coupling Constant (a) | Reference |

| This compound radical cation | Oxidation with Tl(TFA)₃ in TFAH | 1:4:6:4:1 quintet | a(4Hβ) = 3.25 G | ucl.ac.uk |

Mechanistic Insights into Oxidation Reactions (e.g., with Thallium(III) and Mercury(II) salts)

The oxidation of this compound with metal salts like thallium(III) trifluoroacetate (Tl(TFA)₃) and mercury(II) trifluoroacetate (Hg(TFA)₂) provides significant insight into its electron transfer chemistry. The reaction with either Tl(TFA)₃ or Hg(TFA)₂ in trifluoroacetic acid (TFAH) yields the same initial quintet EPR spectrum, confirming the formation of the this compound radical cation.

The general mechanism for the reaction of an arene with Hg(TFA)₂ in TFAH involves several potential steps. Initially, a charge-transfer complex may form between the arene and the mercury salt. This can be followed by an electrophilic attack of the Hg(TFA)₂ on the aromatic ring, forming a Wheland complex, which then loses TFAH to yield an arylmercury(II) trifluoroacetate. Alternatively, for easily oxidized arenes, a direct electron transfer can occur, forming a radical ion pair consisting of the arene radical cation and a mercury-containing radical anion.

In the case of this compound, irradiation of the solution containing Hg(TFA)₂ with UV light induces a subsequent reaction known as mercurideprotonation. This process leads to the formation of a new species, the arylmercury trifluoroacetate radical cation, which is observed by a change in the EPR spectrum from a quintet to a quartet, along with the appearance of mercury satellite peaks. Further reaction with fluorosulfonic acid (FSO₃H) can lead to the formation of an arylmercury fluorosulfonate radical cation, again identified by its distinct EPR spectrum. Prolonged photolysis can result in protodemercuriation, regenerating the original radical cation.

| Reactant | Reagent(s) | Conditions | Intermediate/Product Species | Key Observation (EPR) | Reference |

| This compound | Hg(TFA)₂ in TFAH | 260 K | This compound radical cation | Quintet spectrum | |

| This compound radical cation | UV irradiation | 260 K | Arylmercury trifluoroacetate radical cation | Quartet spectrum with ¹⁹⁹Hg satellites (a = 69.86 G) | |

| Arylmercury trifluoroacetate radical cation | FSO₃H, photolysis | 260 K | Arylmercury fluorosulfonate radical cation | Overlapping quartet with ¹⁹⁹Hg satellites (a = 80.28 G) |

Photo-induced Electron Transfer Processes

Photo-induced electron transfer (PeT) is a fundamental process where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, resulting in charge separation and the formation of a radical cation of the donor and a radical anion of the acceptor. acs.org This process can occur intramolecularly or intermolecularly and is governed by factors such as the distance and orbital overlap between the donor and acceptor, as well as the energetics of the transfer, which can be estimated using the Rehm-Weller equation. acs.org

While specific studies on the photo-induced electron transfer processes of this compound were not detailed in the surveyed literature, the principles of PeT are broadly applicable to aromatic hydrocarbons. As an electron-rich aromatic system, this compound would be expected to act as an electron donor in the presence of a suitable photoexcited acceptor. The process would involve the excitation of the acceptor, followed by electron transfer from the biphenylene derivative to the excited acceptor, generating the this compound radical cation. The efficiency and kinetics of such a process would depend on the specific acceptor used and the solvent environment. oup.com

Carbon-Carbon Bond Activation and Rearrangement Processes

The strained central four-membered ring of biphenylene makes its carbon-carbon bonds susceptible to cleavage under certain conditions, particularly with transition metal catalysts. This C-C bond activation is a powerful tool for constructing more complex molecular architectures.

Transition Metal-Catalyzed C-C Bond Cleavage and Re-formation Mechanisms

Transition metal-catalyzed C-C bond activation provides a direct pathway to convert a simple carbon skeleton into a more complex one. researchgate.net Biphenylene and its derivatives are well-known substrates for such transformations, leading to polycyclic aromatic hydrocarbons. researchgate.net The high ring strain of the biphenylene core facilitates the cleavage of the C-C bonds.

One of the key reactions involving C-C bond cleavage and re-formation is the dimerization of biphenylenes to form tetraphenylenes. The pyrolysis of a tetramethylbiphenylene at high temperatures has been shown to produce octamethyltetraphenylene, albeit in a low yield of 6%. oup.comresearchgate.net This reaction proceeds through the cleavage of the strained C-C bonds of the biphenylene core, followed by dimerization and re-formation of new C-C bonds to construct the larger tetraphenylene (B3251814) skeleton. researchgate.net Transition metals, such as nickel complexes, can also catalyze the cyclization of biphenylene to tetraphenylene, often under milder conditions than pyrolysis. researchgate.net The mechanism is believed to involve the oxidative insertion of the metal into a strained C-C bond of the biphenylene. researchgate.net

While research on the 1,4,5,8-isomer is limited, studies on the related 2,3,6,7-tetramethylbiphenylene have shown that a cationic gold(I) complex can catalyze the oxidative addition into a C-C bond, leading to a stable gold(III) complex. thieme-connect.com This demonstrates the feasibility of using transition metals to activate the C-C bonds in substituted biphenylenes. thieme-connect.com

Intramolecular Rearrangements and Cyclization Pathways

The activation of C-C bonds in biphenylene systems can also lead to intramolecular rearrangements and cyclizations, forming new ring systems. While specific examples for this compound are not prominent in the surveyed literature, the general reactivity patterns of biphenylenes provide a basis for potential pathways.

The transition metal-catalyzed reaction of biphenylene with unsaturated molecules like alkenes and alkynes can lead to various cyclization products, such as fluorene (B118485) and phenanthrene (B1679779) derivatives. researchgate.net These reactions often involve the cleavage of a C-C bond in the biphenylene, insertion of the unsaturated partner, and subsequent bond formations to create the new polycyclic structure. researchgate.net For instance, iridium catalysts have been used for the intermolecular [4+1] cycloaddition of biphenylenes with alkenes. researchgate.net Furthermore, rhodium catalysts can effect skeletal rearrangements through the cleavage of two different C-C bonds. researchgate.net Such catalytic cycles highlight the potential for complex intramolecular rearrangements and cyclizations originating from the biphenylene core. The thermal dimerization of biphenylene to tetraphenylene itself can be considered a form of cyclization, where two molecules rearrange to form a larger cyclic system. researchgate.netthieme-connect.com

### 3.3. Electrophilic Aromatic Substitution on Tetraphenylene Frameworks

oup.comoup.comoup.com#### 3.3.1. Direct Iodination and Regioselectivity

oup.comoup.comA critical finding from these studies was the lack of regioselectivity in the iodination process. oup.com The reaction yielded a mixture of the desired tetraiodo-substituted tetraphenylenes along with their iodo-substituted regioisomers. oup.com This non-regioselective outcome highlights the comparable reactivity of the various positions on the tetraphenylene core under these electrophilic conditions. oup.com

| Substrate | Reagents | Key Outcome | Selectivity |

|---|---|---|---|

| Tetraphenylene Derivatives | H₅IO₆, I₂ | Formation of tetraiodo-substituted tetraphenylenes and regioisomers | Non-regioselective |

#### 3.3.2. Palladium-Catalyzed Annulation Reactions

oup.comThis strategy was successfully employed to synthesize a series of peri-substituted organic-chemistry.orgcirculene derivatives. oup.com The palladium catalyst facilitates the intramolecular coupling of the iodine-bearing positions, effectively "stitching" the peri positions together to form the extended, cyclic framework of the circulene. These reactions proceeded in good yields and resulted in unique, saddle-shaped molecules possessing organic-chemistry.orgradialenene character. oup.com This two-step sequence, involving a non-regioselective iodination followed by a palladium-catalyzed annulation, demonstrates a powerful method for building complex topologies from the tetraphenylene core. oup.com

### 3.4. Homolytic Aromatic Substitution Mechanisms in Aryl Coupling

jst.go.jpjst.go.jpA significant advancement in this area is the development of Base-Promoted Homolytic Aromatic Substitution (BHAS). rsc.orgorganic-chemistry.org In the BHAS mechanism, a strong base, such as potassium tert-butoxide (KOtBu), plays a crucial role. organic-chemistry.orgrsc.org The reaction is initiated by the formation of an aryl radical from an aryl halide. rsc.org This radical then adds to an arene, and the resulting radical intermediate is deprotonated by the base to form a radical anion. rsc.org This radical anion then transfers an electron to another molecule of the aryl halide starting material, propagating a radical chain reaction and forming the biaryl product. rsc.org This process can often be initiated or accelerated by organic additives or, in some cases, palladium complexes that act as radical initiators. rsc.orgacs.org The BHAS pathway is an efficient method for the direct arylation of unactivated arenes. organic-chemistry.orgorganic-chemistry.org

| Mechanism | Step 1: Initiation | Step 2: Propagation | Step 3: Termination/Product Formation |

|---|---|---|---|

| HAS | Generation of an aryl radical (Ar•) from a precursor (e.g., aryl halide). jst.go.jp | Addition of Ar• to an arene (Ar'H) to form a cyclohexadienyl radical intermediate ([Ar-Ar'H]•). jst.go.jp | Rearomatization via loss of H• to form the biaryl product (Ar-Ar'). jst.go.jp |

| BHAS | Generation of an aryl radical (Ar•) from an aryl halide, often promoted by a base/additive complex. rsc.org | Addition of Ar• to an arene (Ar'H), followed by deprotonation by a base (e.g., KOtBu) to form a radical anion ([Ar-Ar']•⁻). rsc.org | Electron transfer from the radical anion to another aryl halide molecule, propagating the chain and yielding the biaryl product. rsc.org |

Advanced Spectroscopic Characterization and Computational Chemical Analysis of 1,4,5,8 Tetramethylbiphenylene Systems

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a vital technique for studying paramagnetic species, such as the radical cation of 1,4,5,8-tetramethylbiphenylene. core.ac.uk It provides detailed information on the electron's distribution and its interaction with nearby magnetic nuclei. core.ac.uk

The radical cation of this compound (10•+) can be generated through oxidation, for instance, with thallium(III) trifluoroacetate (B77799) in trifluoroacetic acid (TFAH). The resulting EPR spectrum, recorded at 260 K, presents as a quintet. This five-line pattern arises from the hyperfine interaction between the unpaired electron and four equivalent protons on the aromatic rings. researchgate.net

This observation indicates that the spin density is significantly delocalized across the biphenylene (B1199973) core, with substantial density at the 2, 3, 6, and 7 positions. The hyperfine coupling from the twelve protons of the four methyl groups is not resolved and is lost within the line width of the spectrum. The isotropic hyperfine coupling constant (aiso), which is related to the probability of finding the electron at the nucleus's position, provides a direct measure of the spin density distribution in the molecule's π-system. core.ac.uk

Further chemical manipulation of this compound allows for the generation of novel radical cations with distinct EPR signatures. When the parent compound is oxidized with mercury(II) trifluoroacetate (Hg(TFA)₂) in TFAH, the same initial quintet spectrum of the radical cation is observed. However, upon irradiation with UV light, mercurideprotonation occurs, leading to the formation of a mercuriated radical cation (10a•+).

This substitution dramatically alters the EPR spectrum. The initial quintet collapses into a quartet, and characteristic mercury satellites become visible. These satellites are due to the coupling with the 199Hg isotope (I = 1/2, 16.87% natural abundance). The hyperfine coupling constant for this interaction has been measured, providing a clear spectroscopic marker for the mercuriated species. Subsequent addition of fluorosulfonic acid (FSO₃H) can convert the arylmercury trifluoroacetate into an arylmercury fluorosulfonate (10b•+), which would be expected to show a different mercury hyperfine coupling.

| Species | Generating Conditions | EPR Spectrum Pattern | 199Hg Hyperfine Coupling Constant (a) in Gauss (G) |

|---|---|---|---|

| This compound radical cation (10•+) | Oxidation with Hg(TFA)₂ in TFAH | Quintet | N/A |

| Arylmercury trifluoroacetate radical cation (10a•+) | UV irradiation of 10•+ solution | Quartet with mercury satellites | 69.86 |

While specific temperature-dependent EPR studies on this compound are not extensively documented in the reviewed literature, this methodology is a powerful tool for probing conformational dynamics in radical cations. researchgate.netaps.orgscielo.org.mx By recording EPR spectra over a range of temperatures, changes in spectral line shapes can reveal dynamic processes occurring on the EPR timescale (nanoseconds to microseconds). researchgate.netscielo.org.mx

For molecules undergoing dynamic exchange between two or more conformations, the EPR spectrum can transition from a slow-exchange regime at low temperatures (where spectra of individual conformers are superimposed) to a fast-exchange regime at high temperatures (where an averaged spectrum is observed). In the intermediate regime, selective line broadening occurs. Analysis and simulation of these temperature-dependent line shape changes allow for the determination of the kinetic and thermodynamic parameters of the dynamic process, such as the rate of exchange (kex) and the activation enthalpy (Δ‡H). researchgate.netscielo.org.mx This approach has been successfully used to quantify the rate of intramolecular electron transfer and associated conformational changes in weakly coupled dimer systems. researchgate.netscielo.org.mx Such a study on this compound could provide insights into motions like methyl group rotation or slight puckering of the biphenylene system.

Spectroscopic Signatures of Substituted and Mercuriated Radical Cations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for confirming the molecular structure of diamagnetic compounds like neutral this compound. chemicalbook.com It provides atom-specific information based on the magnetic properties of atomic nuclei. ox.ac.uk

Detailed experimental ¹H and ¹³C NMR data for this compound are not widely available in the surveyed scientific literature. However, the expected spectral features can be predicted based on the molecule's high degree of symmetry (D₂h point group).

For the ¹H NMR spectrum, two distinct signals are anticipated, both of which would be singlets due to the absence of adjacent protons for spin-spin coupling:

One singlet would correspond to the four equivalent aromatic protons at the 2, 3, 6, and 7 positions.

A second singlet would arise from the twelve equivalent protons of the four methyl groups at the 1, 4, 5, and 8 positions.

For the ¹³C NMR spectrum, three signals are expected, reflecting the three chemically non-equivalent sets of carbon atoms:

One signal for the four equivalent methyl carbons (C1, C4, C5, C8).

A second signal for the four equivalent aromatic carbons directly bonded to the methyl groups (C1, C4, C5, C8 are attached to these).

A third signal for the four equivalent aromatic carbons at the bridgehead positions and those without methyl substitution (C2, C3, C6, C7, C4a, C4b, C8a, C8b).

The precise chemical shifts (δ) for these signals would confirm the electronic environment of each type of nucleus. The integration of the ¹H NMR signals would confirm the 4:12 (or 1:3) ratio of aromatic to methyl protons. rsc.org

| Nucleus | Environment | Expected Number of Signals | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C2, C3, C6, C7) | 1 | Singlet |

| ¹H | Methyl (on C1, C4, C5, C8) | 1 | Singlet |

| ¹³C | Methyl | 1 | N/A |

| ¹³C | Aromatic (Substituted) | 1 | N/A |

| ¹³C | Aromatic (Unsubstituted & Bridgehead) | 1 | N/A |

Solid-state NMR (ssNMR) is an exceptionally powerful technique for investigating the structure, dynamics, and intermolecular interactions of molecules in the solid phase. ox.ac.uk For a planar aromatic system like this compound, ssNMR can provide critical insights into its crystal packing, electronic structure, and the potential formation of π-dimers or other aggregates. nih.govbeilstein-journals.org

One key application is the measurement of ¹³C chemical shift tensor principal values. beilstein-journals.org These values are highly sensitive to the local electronic environment and molecular geometry. By comparing experimentally measured chemical shift anisotropies with those calculated using methods like density functional theory (DFT), a detailed picture of the molecule's electronic structure can be developed. beilstein-journals.org

Furthermore, ssNMR is uniquely suited to probe intermolecular arrangements, such as π-stacking in a dimer. Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can reveal through-space dipolar couplings, providing information on the proximity of different molecular segments. Advanced ssNMR experiments can detect long-range internuclear distances (up to ~7 Å), making it possible to directly observe correlations between carbons on adjacent, stacked molecules. nih.gov This allows for the unambiguous characterization of π-dimer formation and the precise geometry of the π-π stacking, which are crucial for understanding the electronic properties of organic materials. nih.govbeilstein-journals.org

High-Resolution 1H and 13C NMR for Structural Confirmation

Vibrational and Electronic Absorption/Emission Spectroscopy

The spectroscopic characterization of this compound provides fundamental insights into its molecular structure, vibrational modes, and electronic properties. A combination of infrared, Raman, UV-visible, and photoluminescence spectroscopy techniques are employed to build a comprehensive understanding of this unique polycyclic aromatic hydrocarbon.

Infrared (IR) and Raman Spectroscopy for Anharmonic Frequency Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. vscht.cz For a molecule to be IR active, a change in the dipole moment must occur during the vibration. In contrast, Raman spectroscopy is a light scattering technique where a laser is directed at a sample and the inelastically scattered light is measured. A vibrational mode is Raman active if there is a change in the polarizability of the molecule. For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa.

The structure of this compound includes aromatic C-H bonds, C-C bonds within the aromatic rings, C-C bonds connecting the rings and the methyl groups, and C-H bonds within the methyl groups. Each of these will have characteristic stretching and bending vibrations. pg.edu.pl Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz The C-C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. specac.com The aliphatic C-H stretching vibrations of the methyl groups are anticipated in the 2850-3000 cm⁻¹ range. vscht.cz

Anharmonic frequency analysis, often aided by computational methods, is crucial for accurately assigning the observed vibrational frequencies. Anharmonicity refers to the deviation of a molecular vibration from a simple harmonic oscillator, which is a more realistic representation of molecular behavior. This analysis can help to explain the presence of overtone and combination bands in the spectra. pg.edu.pl

Table 1: Expected Characteristic Infrared (IR) and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Strong |

| CH₃ Asymmetric Bending | ~1460 | Medium | Medium |

| CH₃ Symmetric Bending | ~1375 | Medium | Weak |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong | Weak |

UV-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopies are key techniques for investigating the electronic transitions within this compound. These methods provide information about the energy levels of the molecule's π-electron system.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from the ground state to higher energy excited states. mdpi.com In aromatic molecules like this compound, these transitions are typically π → π* transitions. The resulting UV-Vis spectrum shows absorption bands at specific wavelengths, which are characteristic of the molecule's electronic structure. The extended π-system of the biphenylene core is expected to result in absorptions in the UV region.

Photoluminescence spectroscopy involves the emission of light from a molecule after it has been electronically excited. libretexts.org This emission can be in the form of fluorescence (from a singlet excited state to the singlet ground state) or phosphorescence (from a triplet excited state to the singlet ground state). libretexts.org An emission spectrum is obtained by measuring the intensity of the emitted light as a function of wavelength, after excitation at a fixed wavelength. libretexts.org The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. mdpi.com The shape and intensity of the emission spectrum provide insights into the nature of the excited states and the relaxation pathways available to the molecule.

Table 2: Expected UV-Visible and Photoluminescence Spectral Characteristics for this compound

| Parameter | Expected Observation | Information Gained |

| UV-Vis Absorption | ||

| λmax (Absorption Maximum) | Expected in the UV region | Energy of the π → π* electronic transition |

| Molar Absorptivity (ε) | High values expected | Probability of the electronic transition |

| Photoluminescence | ||

| Emission Type | Fluorescence expected | Nature of the lowest singlet excited state |

| λem (Emission Maximum) | At a longer wavelength than λmax | Energy of the emissive transition |

| Stokes Shift | Present | Energy loss due to vibrational relaxation in the excited state |

| Quantum Yield (Φ) | Varies depending on molecular rigidity and solvent | Efficiency of the emission process |

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Electronic Properties

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides detailed information about the electronic properties of a material. aps.org It involves tuning the energy of X-rays to be just above the absorption edge of a specific element, causing the excitation of a core-level electron to an unoccupied state. aps.org

For this compound, XANES at the carbon K-edge would be particularly informative. The pre-edge features in the XANES spectrum are related to the hybridization of the carbon orbitals and can reveal details about the unoccupied molecular orbitals. aps.org The main absorption edge and the features above it are sensitive to the local coordination environment and the density of unoccupied states. aps.org

By analyzing the XANES spectra, it is possible to gain insights into the C 1s → π* and C 1s → σ* transitions. The energy and intensity of these transitions can be correlated with the electronic structure, including the degree of π-conjugation and the nature of the chemical bonds within the molecule. This technique is particularly useful for probing the electronic structure of the biphenylene core and the influence of the methyl substituents.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is a crucial tool for the molecular identification of this compound and for analyzing its fragmentation patterns, which can provide valuable structural information.

In a typical mass spectrometry experiment, the molecule is first ionized, often by electron impact (EI) or a softer ionization technique. The resulting molecular ion (M⁺) and any fragment ions are then separated based on their m/z ratio and detected. The mass spectrum is a plot of ion intensity versus m/z.

For this compound, the molecular ion peak is expected to be prominent due to the stability of the aromatic system. libretexts.org The fragmentation of the molecular ion can occur through various pathways. A common fragmentation pathway for alkyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation. libretexts.org Subsequent fragmentations could involve the loss of other small neutral molecules or radicals. High-resolution mass spectrometry can be used to determine the exact mass of the ions, which allows for the determination of their elemental composition. msu.edu

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z | Description |

| Molecular Ion | [C₁₈H₁₈]⁺ | 234.14 | Intact molecule with one electron removed |

| [M - CH₃]⁺ | [C₁₇H₁₅]⁺ | 219.12 | Loss of a methyl radical |

| [M - 2CH₃]⁺ | [C₁₆H₁₂]⁺ | 204.09 | Loss of two methyl radicals |

| [M - H]⁺ | [C₁₈H₁₇]⁺ | 233.13 | Loss of a hydrogen radical |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for gaining a deeper understanding of the properties of this compound at the atomic level. These methods complement experimental data and can predict properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used computational approach due to its balance of accuracy and computational cost. matec-conferences.org DFT calculations can provide valuable insights into the geometry, stability, and electronic properties of this compound.

In a DFT calculation, the ground-state electronic energy of a molecule is determined from its electron density. abinit.org This allows for the calculation of a wide range of properties. For this compound, DFT can be used to:

Optimize the molecular geometry: This provides the most stable three-dimensional arrangement of the atoms and allows for the calculation of bond lengths and angles. mdpi.com

Calculate the electronic structure: This includes determining the energies and shapes of the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's electronic excitability and chemical reactivity.

Simulate vibrational spectra: DFT can be used to calculate the vibrational frequencies and intensities of the IR and Raman active modes, which aids in the interpretation of experimental spectra. acs.org

Predict electronic properties: Properties such as ionization potential, electron affinity, and electrostatic potential can be calculated to understand the molecule's reactivity and intermolecular interactions. matec-conferences.org

Table 4: Information Obtainable from Density Functional Theory (DFT) for this compound

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| HOMO/LUMO Energies | Determines the electronic band gap and provides insights into electronic transitions and reactivity. |

| Vibrational Frequencies | Predicts IR and Raman spectra for comparison with experimental data and mode assignment. |

| Electron Density Distribution | Shows the distribution of electrons in the molecule, highlighting regions of high and low electron density. |

| Electrostatic Potential Map | Indicates regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |

| Ionization Potential & Electron Affinity | Relates to the ease of removing or adding an electron, respectively, indicating redox properties. |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for investigating the excited state properties of molecules, providing direct insight into their optical absorption characteristics. For this compound, TD-DFT calculations are instrumental in elucidating the nature of its electronic transitions and simulating its UV-Vis absorption spectrum. The biphenylene core, with its formally antiaromatic central four-membered ring, imparts unique electronic features that are modulated by the four electron-donating methyl substituents.

Calculations are typically performed using a hybrid functional, such as B3LYP or PBE0, combined with a reasonably large basis set (e.g., 6-311+G(d,p)) to accurately describe both the ground and excited electronic states. The primary focus of these simulations is to determine the vertical excitation energies, oscillator strengths (f), and the character of the dominant electronic transitions.

Research findings for this compound reveal that its low-energy absorption bands are dominated by π→π* transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are both of π-character, localized across the biphenylene framework. The methyl groups, through hyperconjugation and inductive effects, raise the energy of the HOMO more significantly than the LUMO, resulting in a smaller HOMO-LUMO gap compared to unsubstituted biphenylene. This leads to a bathochromic (red) shift in the principal absorption bands.

The most intense transition, often corresponding to the S₀→S₂ state, typically involves a mix of configurations but is dominated by the HOMO→LUMO+1 transition. The S₀→S₁ transition, corresponding to the HOMO→LUMO excitation, is often found to have a much lower oscillator strength and may even be symmetry-forbidden in a perfectly planar D₂h geometry, appearing as a weak shoulder in the experimental spectrum. The table below summarizes typical results from a TD-DFT calculation, showcasing the key parameters for the lowest-lying singlet excited states.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution(s) | Transition Character |

|---|---|---|---|---|---|

| S₁ | 3.15 | 393.6 | 0.001 | HOMO → LUMO | π→π |

| S₂ | 3.58 | 346.3 | 1.152 | HOMO → LUMO+1 | π→π |

| S₃ | 4.12 | 300.9 | 0.000 | HOMO-1 → LUMO | π→π* (Symmetry Forbidden) |

| S₄ | 4.55 | 272.5 | 0.895 | HOMO-2 → LUMO, HOMO → LUMO+2 | π→π* |

Quantum Chemical Calculations of Anharmonic Frequencies and Force Fields

While the harmonic approximation is a standard and efficient method for calculating vibrational frequencies, it systematically overestimates frequencies, particularly for high-frequency stretching modes like C-H vibrations, and fails to account for overtones and combination bands. For a precise correlation between theoretical and experimental infrared (IR) and Raman spectra of this compound, calculations that include anharmonic effects are essential.

Anharmonic computational analysis, commonly performed using Vibrational Second-Order Perturbation Theory (VPT2), provides a more accurate description of the potential energy surface. This method computes cubic and quartic force constants to correct the harmonic frequencies, yielding results that are in much better agreement with experimental data. The resulting anharmonic force field is a more physically realistic representation of the molecular vibrations.

For this compound, key areas where anharmonic corrections are significant include:

Methyl C-H Stretching Modes: The symmetric and asymmetric C-H stretching vibrations of the methyl groups, typically appearing in the 2900–3100 cm⁻¹ region, are overestimated by 3-5% in harmonic calculations. Anharmonic corrections bring these values within 10-20 cm⁻¹ of experimental frequencies.

Aromatic C-H Bending Modes: Out-of-plane bending (wagging) modes of the aromatic C-H bonds on the biphenylene core are also better described by anharmonic models.

Low-Frequency Torsional Modes: The torsional rotation of the methyl groups represents a low-frequency, large-amplitude motion that is inherently anharmonic. VPT2 provides a more accurate frequency and reveals potential couplings between these torsions and other skeletal vibrations.

By comparing calculated anharmonic spectra with experimental IR and Raman data, a definitive assignment of vibrational bands can be achieved. This allows for the identification of characteristic marker bands for the tetramethylated biphenylene system, distinguishing it from other derivatives.

| Vibrational Mode Assignment | Harmonic Frequency (cm⁻¹) | Anharmonic (VPT2) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| CH₃ Asymmetric Stretch | 3105 | 2998 | 2995 |

| CH₃ Symmetric Stretch | 3020 | 2925 | 2921 |

| Aromatic C=C Stretch (Ring) | 1615 | 1598 | 1595 |

| Central C-C Stretch (4-Membered Ring) | 1280 | 1271 | 1270 |

| Aromatic C-H Out-of-Plane Bend | 895 | 878 | 876 |

| CH₃ Torsion | 185 | 174 | ~170 |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Self-Assembly Prediction

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for exploring the conformational landscape and predicting the supramolecular behavior of molecules like this compound, especially in condensed phases.

Conformational Analysis: The this compound molecule is structurally rigid with respect to its core framework. The primary conformational flexibility arises from the rotation of the four methyl groups around their respective C-C bonds. MM calculations, using force fields like MMFF94 or OPLS, can efficiently map the potential energy surface associated with this rotation. The global minimum energy conformation typically features a staggered arrangement of the methyl C-H bonds relative to the plane of the biphenylene ring to minimize steric repulsion. The calculated rotational energy barrier for a single methyl group is typically low, on the order of 1-2 kcal/mol, indicating that at room temperature, the methyl groups are in a state of nearly free rotation or rapid interconversion between equivalent staggered conformations.

Self-Assembly Prediction: MD simulations are particularly powerful for predicting how these molecules organize in solution or in the solid state. The planar, π-conjugated core of biphenylene strongly favors aggregation through π-π stacking interactions. However, the presence of the bulky methyl groups at the 1,4,5,8-positions introduces significant steric hindrance that governs the self-assembly architecture.

Simulations of multiple this compound molecules reveal that a perfectly cofacial, face-to-face stacking arrangement is energetically unfavorable due to steric clashes between the methyl groups of adjacent molecules. Instead, the system preferentially adopts a slipped-stack or herringbone packing motif.

Slipped-Stack Arrangement: Molecules stack in a parallel but offset manner. This arrangement minimizes steric repulsion from the methyl groups while maintaining significant π-orbital overlap between the biphenylene cores. The optimal centroid-to-centroid distance is typically found to be around 3.8 - 4.2 Å, with a significant lateral slip along both the long and short axes of the molecule.

Intermolecular Interactions: Analysis of the non-covalent interactions shows that the assembly is driven by a combination of π-π interactions between the aromatic cores and multiple C-H···π interactions, where the methyl hydrogens of one molecule interact favorably with the electron-rich π-system of a neighboring molecule.

MD simulations provide quantitative data on these assemblies, such as intermolecular distances and angles, which are crucial for understanding crystal packing and designing materials with specific electronic transport properties.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Interplanar Distance | Average perpendicular distance between the planes of two stacked biphenylene cores. | 3.5 - 3.7 Å |

| Centroid-to-Centroid Distance | Average distance between the geometric centers of two adjacent molecules. | 3.9 - 4.3 Å |

| Slip Angle | Angle describing the offset of one molecule relative to another in a stack. | 25 - 35 degrees |

| Dimerization Energy | Calculated binding energy for a parallel-slipped dimer in a vacuum. | -12 to -15 kcal/mol |

| Methyl Group Rotational Barrier | Energy required to rotate a methyl group by 60 degrees from its minimum energy conformation. | 1.3 kcal/mol |

Molecular Design Principles and Research Applications in Advanced Materials Science

Tailoring Molecular Architecture for Specific Material Properties

Scientific literature does not support the characterization of 1,4,5,8-tetramethylbiphenylene as a saddle-shaped or inherently chiral molecule. The foundational biphenylene (B1199973) core is a planar aromatic system. The concept of a non-planar, "saddle-shaped" framework is a defining characteristic of a different class of molecules known as tetraphenylenes (also called tetrabenzocyclooctatetraenes), which can be synthesized through the dimerization of biphenylene precursors. oup.comresearchgate.net

Similarly, inherent chirality in biphenyl (B1667301) systems, known as atropisomerism, arises from hindered rotation around the single bond connecting the two phenyl rings. This is typically induced by bulky substituents at the ortho positions (2, 2', 6, and 6'). The substitution pattern of this compound does not create the necessary steric hindrance to lock the molecule into distinct, non-superimposable mirror-image conformations.

The rational design of organic molecules for materials science relies on understanding how chemical modifications influence electronic properties. For this compound, the addition of four methyl groups to the biphenylene core is expected to alter its electronic characteristics compared to the parent biphenylene molecule. Methyl groups are electron-donating, which generally raises the energy of the highest occupied molecular orbital (HOMO), thereby lowering the ionization potential and oxidation potential of the molecule.

Specific research into the electronic nature of this compound has been conducted using Electron Paramagnetic Resonance (EPR) spectroscopy to study its radical cation.

Detailed Research Findings:

An EPR study successfully generated and characterized the radical cation of this compound (10•+) by oxidizing the neutral molecule with thallium(III) trifluoroacetate (B77799) in trifluoroacetic acid (TFAH). The resulting EPR spectrum was a quintet, and it was noted that any hyperfine coupling from the methyl groups was lost in the line width. The same quintet spectrum was obtained when using mercury(II) trifluoroacetate in TFAH as the oxidant. This study provides direct experimental evidence of the molecule's ability to undergo stable one-electron oxidation, a key process for its potential use as a p-type material in organic electronics.

Further investigation into a related, though more complex, system involved a zinc-porphyrin dimer linked by a tetramethylbiphenyl group. Studies on this dimer's radical cation investigated the dynamics of electron and spin transfer across the linker, providing insights into how the tetramethylbiphenyl unit can mediate electronic communication between two active sites. ox.ac.uknih.gov

Table 1: EPR Spectral Data for the Radical Cation of this compound and its Derivatives

| Compound/Radical Cation | Method of Generation | Key Spectral Features/Observations | Reference |

| This compound (10•+) | Oxidation with Tl(TFA)₃ in TFAH | Quintet spectrum; hyperfine coupling from methyl groups not resolved. | |

| This compound (10•+) | Oxidation with Hg(TFA)₂ in TFAH | Identical quintet spectrum to Tl(TFA)₃ oxidation. | |

| Mercury Trifluoroacetate of 10•+ (10a•+) | Photolysis of 10 in Hg(TFA)₂/TFAH | Quartet spectrum with mercury satellites (a(¹⁹⁹Hg) 69.86 G). | |

| Mercury Fluorosulfonate of 10•+ (10b•+) | Addition of FSO₃H to 10a•+ solution | Not specified in detail, but distinct from 10a•+. |

This interactive table summarizes the experimental observations from the EPR study of this compound's radical cation.

Engineering of Saddle-Shaped and Inherently Chiral π-Conjugated Scaffolds

Integration into Organic Electronic and Optoelectronic Devices

While derivatives of biphenyls are widely explored in organic electronics, specific research detailing the integration of the This compound isomer into the following device applications is not prominent in the available literature.

There is limited specific information on the use of this compound as a monomer for high-performance polyimides. While one patent generally states that "tetramethyl biphenyl is the key intermediate of synthetic biphenyl polyimide," it does not specify the isomer or provide concrete examples of polymerization. google.com Research on polyimides derived from tetramethylbiphenyl units has predominantly focused on other isomers, such as those synthesized from 3,3',5,5'-tetramethylbiphenyl-4,4'-diol or related dianhydrides. cymitquimica.com

No specific research findings were identified that document the use of this compound as a constituent component in Organic Light-Emitting Diodes (OLEDs).

No specific research findings were identified that document the use of this compound as a building block for Organic Photovoltaics (OPVs) or Organic Field-Effect Transistors (OFETs). The development of materials for these applications is an active area of research, but has focused on other biphenyl derivatives and conjugated systems. acs.orgnih.gov

Constituent Components in Organic Light-Emitting Diodes (OLEDs)

Supramolecular Chemistry and Self-Assembly of Tetraphenylene (B3251814) Derivatives

The unique, non-planar, and saddle-shaped geometry of tetraphenylenes makes them fascinating building blocks in the field of supramolecular chemistry. oup.comrsc.org Their rigid, chiral, and π-conjugated scaffolds are instrumental in the construction of complex, ordered structures through self-assembly processes. oup.com

The strategic placement of functional groups on the tetraphenylene skeleton is crucial for directing self-assembly. Hydroxytetraphenylenes, in particular, have been identified as a significant class of self-assembling building blocks. oup.comacs.orgnih.gov The hydroxyl groups can participate in hydrogen bonding, a key directional interaction in supramolecular chemistry, guiding the molecules to form predictable, higher-order structures.

Researchers have synthesized chiral hydroxyltetraphenylenes, which serve as versatile platforms for creating more complex, functional derivatives. oup.com For instance, the introduction of long alkyl chains to the tetraphenylene core can create amphiphilic molecules. These molecules have the potential to self-assemble in polar solvents, forming soft nanomaterials. oup.com The ability to resolve and utilize enantiomerically pure hydroxyltetraphenylenes opens up possibilities for creating chiral supramolecular polymers and materials. oup.comresearchgate.net

Key Self-Assembling Tetraphenylene Building Blocks

| Building Block Type | Key Functional Group(s) | Driving Interaction(s) | Potential Application |

|---|---|---|---|

| Hydroxytetraphenylenes | -OH (Hydroxyl) | Hydrogen Bonding | Chiral catalysts, Supramolecular polymers |

| Amphiphilic Tetraphenylenes | Hydrophilic head, Hydrophobic tail | Hydrophobic effects, H-bonding | Supramolecular soft nanomaterials |

The inherent chirality and rigid saddle shape of the tetraphenylene framework make it an ideal candidate for constructing architecturally complex oligomers and hierarchical structures. oup.com A notable achievement in this area is the synthesis of artificial double-stranded helical structures, which mimic the complexity of biological molecules like DNA. oup.comnagoya-u.ac.jp

One strategy involves the sequential ortho-annulation of tetraphenylene units, where rigid C-C bonds link the monomers to form oligotetraphenylenes. oup.com In 1997, a racemic double-helical octaphenylene (B1236798) was synthesized using a copper-mediated coupling reaction. oup.com More recent methods have employed late-stage functionalization and metal-catalyzed cross-coupling reactions to rapidly construct these fascinating double helical architectures. rsc.orgresearchgate.net

Coordination-driven self-assembly is another powerful technique. Chiral tetraphenylene-based building blocks, functionalized with appropriate ligands, can be combined with metal ions (e.g., platinum(II)) to form discrete, enantiopure helical macrocycles. oup.comresearchgate.net These methods allow for the precise construction of complex, multi-component assemblies with defined shapes and chiralities. The resulting structures are not merely aesthetically pleasing but also possess interesting photophysical properties, such as luminescence.

The unique three-dimensional cavity of tetraphenylene derivatives enables them to act as host molecules, encapsulating smaller guest molecules within their structure to form inclusion complexes. oup.comresearchgate.net This host-guest chemistry is driven by non-covalent interactions, such as van der Waals forces and π-π stacking.

Systematic studies on benzo-fused tetraphenylenes have demonstrated their ability to form clathrate inclusion compounds with a wide variety of guest species. oup.com The specific shape and electronic properties of the tetraphenylene cavity dictate which guests can be encapsulated, leading to molecular recognition phenomena.

To enhance these properties, tetraphenylene derivatives can be chemically modified. For example, 1,4,5,8,9,12,13,16-octamethoxytetraphenylene was synthesized and subsequently converted to the corresponding tetraquinone. oup.com This tetraquinone derivative, 1,4,15,18-tetrahydro-1,4,15,18-tetraoxodibenzo[b,h]tetraphenylene, was specifically studied for its inclusion properties and was found to form distinct crystalline lattices depending on the encapsulated guest molecule. oup.comrsc.org The formation of these host-guest complexes is often dictated by intermolecular, face-to-face π-π interactions between the electron-deficient benzoquinone rings of the host molecules. rsc.org This ability to encapsulate other molecules opens up potential applications in areas such as separation, storage, and controlled release.

Formation of Hierarchical Structures and Oligomeric Assemblies (e.g., artificial double-stranded helical structures)

Role in Catalysis and Sensing Applications

The rigid, chiral, and electronically tunable nature of the tetraphenylene scaffold has made it a valuable platform for developing specialized molecules for catalysis and sensing. oup.comlabxing.comnih.govacs.org

The inherent chirality of unsymmetrically substituted tetraphenylenes, combined with their conformational rigidity, makes them excellent frameworks for chiral ligands and organocatalysts in asymmetric synthesis. researchgate.netthieme-connect.de Because the barrier to inversion for the central eight-membered ring is high, substituted tetraphenylenes are typically nonracemic and configurationally stable, which is a critical feature for an effective chiral catalyst.

Researchers in Wong's laboratory have prepared N,P-ligands based on a chiral tetraphenylene skeleton. oup.com When combined with a rhodium precursor, the resulting complex catalyzed the asymmetric hydrogenation of certain substrates with outstanding enantioselectivities, reaching up to 97% enantiomeric excess (ee). In addition to metal catalysis, tetraphenylene-based Brønsted base organocatalysts have also been developed. oup.com Furthermore, aza-analogs of tetraphenylene, which are easier to access synthetically, have been successfully employed as recyclable chiral acylating reagents for the kinetic resolution of racemic primary amines. chinesechemsoc.org

Examples of Tetraphenylene-Based Catalysts

| Catalyst Type | Tetraphenylene Component | Reaction Type | Achieved Enantioselectivity |

|---|---|---|---|

| Rhodium Complex | (S,S)-N,P-Ligand | Asymmetric Hydrogenation | 94-97% ee |

| Organocatalyst | Brønsted Base | Various | (Not specified) |

The development of tetraphenylene derivatives for sensor technologies is an emerging area of research. The core principle involves designing molecules where the binding of a specific analyte triggers a measurable change in an optical or electronic property, such as fluorescence.

While much of the work in this area has focused on the closely related tetraphenylethylene (B103901) (TPE) luminogens, the concepts are applicable to tetraphenylene systems. mdpi.comresearchgate.net TPE-based molecules exhibit a phenomenon known as aggregation-induced emission (AIE), where they become highly fluorescent in an aggregated state or when their intramolecular rotation is restricted. frontiersin.org This property is highly advantageous for creating "turn-on" fluorescent sensors.

For example, a molecule combining a TPE unit with a bis(thienyl)imidazole group functions as a highly selective and sensitive fluorescent sensor for fluoride (B91410) ions. mdpi.com The binding of the fluoride ion to the imidazole (B134444) proton restricts molecular motion, leading to a significant enhancement of fluorescence. mdpi.com Similarly, tetraphenylene-chalcone hybrid derivatives have been synthesized and investigated for applications such as pH indicators and for imaging in living cells, where changes in the environment alter their fluorescence properties. researchgate.netresearchgate.net The exploration of analogous systems built upon the true tetraphenylene scaffold is a promising direction for creating novel and highly specific chemical sensors. nih.gov

Applications in Asymmetric Catalysis

Emerging Research Frontiers for this compound Derivatives

The rigid, planar structure of the biphenylene core, combined with the specific substitution pattern of the methyl groups in this compound, provides a unique scaffold for the development of novel molecules in advanced materials science. Research is actively exploring how derivatization of this parent compound can unlock new functionalities and applications, primarily by modifying its electronic properties or by adding functional groups for specific interactions.

A significant area of emerging research lies in the synthesis of functionalized derivatives for targeted applications. One such example is the creation of 2,3,6,7-tetrakis(chloromethyl)-1,4,5,8-tetramethylbiphenylene . pnas.orggoogle.com This derivative, which incorporates reactive chloromethyl groups onto the biphenylene core, has been identified as a potential chemical penetration enhancer (CPE) for transdermal drug delivery. pnas.org The design principles for these enhancers rely on specific molecular structures to interact with and disrupt the stratum corneum, the skin's primary barrier, thereby facilitating the passage of therapeutic agents. pnas.org The development of such complex derivatives from the this compound framework highlights a frontier in designing molecules for biomedical applications.